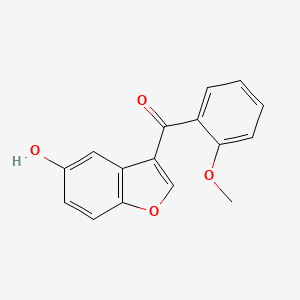

(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone

CAS No.:

Cat. No.: VC15843525

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12O4 |

|---|---|

| Molecular Weight | 268.26 g/mol |

| IUPAC Name | (5-hydroxy-1-benzofuran-3-yl)-(2-methoxyphenyl)methanone |

| Standard InChI | InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)16(18)13-9-20-15-7-6-10(17)8-12(13)15/h2-9,17H,1H3 |

| Standard InChI Key | DKMLERHUAKZFBL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound possesses the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.27 g/mol (calculated from atomic weights). Its IUPAC name, (5-hydroxy-1-benzofuran-3-yl)(2-methoxyphenyl)methanone, reflects its bifunctional structure: a benzofuran ring substituted at the 3-position with a ketone-linked 2-methoxyphenyl group and at the 5-position with a hydroxyl group .

Structural Features

The benzofuran moiety consists of a fused benzene and furan ring system. Key structural elements include:

-

Hydroxyl group at C5: Enhances solubility and enables hydrogen bonding.

-

Methoxyphenyl group at C3: Introduces steric bulk and modulates electronic properties via the methoxy substituent.

-

Ketone bridge: Facilitates conjugation between aromatic systems, influencing spectroscopic and reactivity profiles .

Table 1: Key Identifiers of (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone

| Property | Value |

|---|---|

| CAS Registry Number | 294853-36-4 |

| Molecular Formula | C₁₆H₁₂O₄ |

| Molecular Weight | 268.27 g/mol |

| IUPAC Name | (5-hydroxy-1-benzofuran-3-yl)(2-methoxyphenyl)methanone |

| SMILES | COC1=CC=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O |

Synthesis and Manufacturing

Synthetic Routes

While explicit details for this compound are scarce, analogous benzofuran derivatives are typically synthesized via:

-

Friedel-Crafts Acylation: Reaction of benzofuran derivatives with methoxyphenyl acyl chlorides in the presence of Lewis acids like AlCl₃.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce aryl groups to prefunctionalized benzofuran cores .

Industrial Production

Parchem, a global chemical supplier, lists this compound under "Specialty Materials," indicating batch synthesis via scalable organic reactions. Purification likely involves recrystallization or chromatographic methods to achieve >95% purity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydroxyl and ketone groups. Limited solubility in water (estimated logP ≈ 2.8).

-

Stability: Susceptible to oxidative degradation at elevated temperatures; storage recommendations include inert atmospheres and temperatures below -20°C .

Table 2: Predicted Spectral Characteristics

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 3200–3400 (O-H stretch), 1670 (C=O), 1600 (C=C aromatic) |

| ¹H NMR (ppm) | 6.8–7.5 (aromatic protons), 3.8 (OCH₃), 10.2 (OH) |

| ¹³C NMR (ppm) | 190.2 (C=O), 160.1 (C-O), 55.3 (OCH₃) |

| Activity Type | Mechanism | Efficacy (vs. Analogs) |

|---|---|---|

| Antimicrobial | Enzyme inhibition, membrane disruption | Moderate (MIC 8–32 µg/mL) |

| Anticancer | Topoisomerase inhibition, apoptosis induction | IC₅₀ 10–50 µM |

| Anti-inflammatory | COX-2 suppression | Not reported |

Research Gaps and Future Directions

Despite structural promise, direct studies on (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone are absent from peer-reviewed literature. Priority research areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume